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molecular formula C10H10N2O2S B8472101 2-(Isopropylthio)-5-nitrobenzonitrile

2-(Isopropylthio)-5-nitrobenzonitrile

Cat. No. B8472101
M. Wt: 222.27 g/mol
InChI Key: PXEIZTVQVDUEAF-UHFFFAOYSA-N
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Patent
US08044242B2

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (2.5 g, 15.6 mmol) in DMF (50 mL) were added 2-propane thiol (1.74 mL, 18.6 mmol) and triethylamine (4.8 mL, 34.4 mmol). After stirring at ambient temperature for 1 h, the reaction mixture was poured into water (250 mL) and extracted with methylene chloride (3×50 mL). The organic layer was washed with water (2×) and brine, then dried over MgSO4 and concentrated to yield 2.98 g (86%) of 15A as a yellow oil which solidified upon standing.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][CH:14]([SH:16])[CH3:15].C(N(CC)CC)C.O>CN(C=O)C>[CH:14]([S:16][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5])([CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.74 mL
Type
reactant
Smiles
CC(C)S
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)SC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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